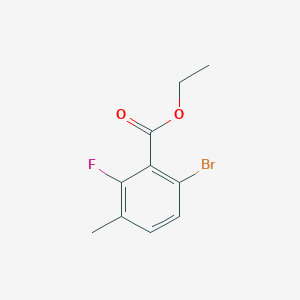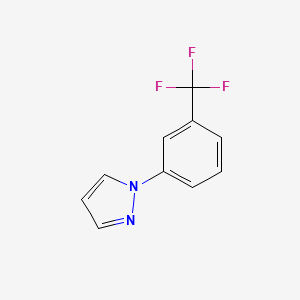![molecular formula C7H8F3NO B6305746 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide CAS No. 1877049-55-2](/img/structure/B6305746.png)
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C7H7F3O2 . It has a molecular weight of 180.13 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic pentane ring with a trifluoromethyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .科学研究应用
TFMPBC has been used in various scientific research applications, including drug development, biochemical and physiological studies, and as a reagent for the synthesis of other compounds. It has been used in the synthesis of various compounds, including those used in drug development, as well as in biochemical and physiological studies. It has also been used as a reagent for the synthesis of other compounds, such as trifluoromethylbicyclo[3.3.1]nonane-1-carboxamide, trifluoromethylbicyclo[3.3.1]nonane-2-carboxamide, and trifluoromethylbicyclo[3.3.1]nonane-3-carboxamide.
作用机制
The mechanism of action of TFMPBC is not yet fully understood. However, it is known that it binds to certain receptors in the body, such as the GABA receptor, and modulates the activity of these receptors. This modulation of the activity of the receptors is thought to be responsible for the biochemical and physiological effects of TFMPBC.
Biochemical and Physiological Effects
TFMPBC has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various receptors, including the GABA receptor, and to have an anxiolytic effect. It has also been shown to have anti-depressant and anti-anxiety effects. In addition, it has been shown to have neuroprotective effects, and to be a potential treatment for various neurological disorders.
实验室实验的优点和局限性
TFMPBC has a number of advantages for use in lab experiments. It is a relatively stable compound, and can be synthesized in high yields and with good purity. In addition, it is a versatile compound that can be used in the synthesis of various compounds, including those used in drug development, as well as in biochemical and physiological studies. However, there are some limitations to its use in lab experiments. For example, it is not known how it affects the activity of the various receptors it binds to, and it is not known how it affects the biochemical and physiological effects it has been shown to have.
未来方向
There are a number of potential future directions for the use of TFMPBC. These include further studies into its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies into its potential use as a treatment for various neurological disorders, such as depression and anxiety, could be conducted. Other potential future directions include further studies into its potential use as a reagent for the synthesis of other compounds, and its potential use in drug development. Finally, further studies into its potential use as a therapeutic agent for various medical conditions could also be conducted.
合成方法
TFMPBC can be synthesized from trifluoromethylbenzene and cyclopentanone in a two-step reaction. The first step involves the formation of a trifluoromethylcyclopentyl carboxylic acid by the reaction of trifluoromethylbenzene with cyclopentanone in the presence of a catalyst. The second step involves the formation of TFMPBC by the reaction of the trifluoromethylcyclopentyl carboxylic acid with an amine in the presence of a base. This method of synthesis has been used to produce TFMPBC in high yields and with good purity.
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
属性
IUPAC Name |
3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO/c8-7(9,10)6-1-5(2-6,3-6)4(11)12/h1-3H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVLSLQGUDQMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6305665.png)

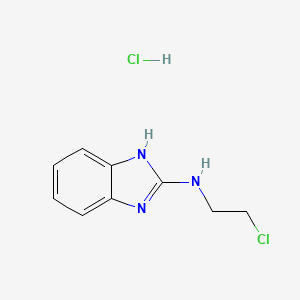
![5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6305688.png)
![t-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B6305695.png)


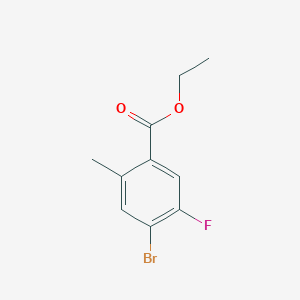
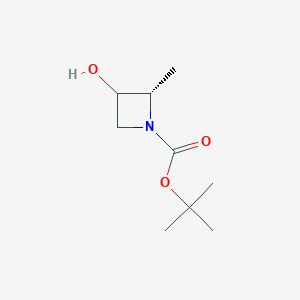
![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B6305753.png)
